Myrsinoic acid E

Description

Properties

Molecular Formula |

C27H38O3 |

|---|---|

Molecular Weight |

410.6 g/mol |

IUPAC Name |

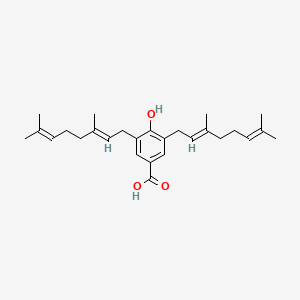

3,5-bis[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxybenzoic acid |

InChI |

InChI=1S/C27H38O3/c1-19(2)9-7-11-21(5)13-15-23-17-25(27(29)30)18-24(26(23)28)16-14-22(6)12-8-10-20(3)4/h9-10,13-14,17-18,28H,7-8,11-12,15-16H2,1-6H3,(H,29,30)/b21-13+,22-14+ |

InChI Key |

AMJQNZOGATWKJX-JFMUQQRKSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=CC(=CC(=C1O)C/C=C(\C)/CCC=C(C)C)C(=O)O)/C)C |

Canonical SMILES |

CC(=CCCC(=CCC1=CC(=CC(=C1O)CC=C(C)CCC=C(C)C)C(=O)O)C)C |

Synonyms |

myrsinoic acid E |

Origin of Product |

United States |

Scientific Research Applications

Anti-inflammatory Activity

Mechanism of Action

Research indicates that myrsinoic acid E demonstrates potent anti-inflammatory effects. In a study involving the application of this compound to mouse ears subjected to 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation, the compound showed an inhibitory effect on edema formation. Specifically, at a dose of 1.4 μmol, this compound suppressed inflammation by approximately 59% .

Comparative Analysis

The following table summarizes the anti-inflammatory activities of this compound and its analogues:

| Compound | Inhibitory Effect (%) |

|---|---|

| This compound (1) | 59 |

| 3,5-Diprenyl Analog (2) | 14 |

| 3,5-Difarnesyl Analog (3) | 69 |

| Myrsinoic Acid A (4) | 65 |

| p-Hydroxybenzoic Acid | 2 |

This data highlights the relative effectiveness of this compound compared to its structural analogues and other compounds in reducing inflammation .

Antimicrobial Properties

Recent studies have also evaluated the antimicrobial activity of this compound and its derivatives. While specific activity against various microorganisms was not extensively documented for this compound itself, related compounds derived from Myrsine species have displayed notable antimicrobial effects against pathogens such as Bacillus subtilis, Escherichia coli, and Staphylococcus aureus .

Case Studies

- In Vivo Studies : A study conducted by Makabe et al. demonstrated the anti-inflammatory effects of this compound in vivo using mouse models. The results indicated a significant reduction in TPA-induced ear edema, supporting its potential therapeutic use in inflammatory conditions .

- Synthetic Analogues : Research into synthetic analogues of this compound has revealed that structural modifications can enhance biological activity. For instance, the synthesis of 3,5-diprenyl and 3,5-difarnesyl analogues led to varying degrees of anti-inflammatory activity, suggesting that further exploration of these derivatives could yield more potent therapeutic agents .

Preparation Methods

Plant Material and Extraction Protocol

The initial discovery of this compound originated from the methanolic extract of Myrsine seguinii leaves and twigs. Fresh plant material (12 kg) was subjected to maceration in methanol, followed by concentration under reduced pressure. The aqueous residue was partitioned sequentially with hexane and ethyl acetate, with the hexane-soluble fraction (69 g) exhibiting potent anti-inflammatory activity. Subsequent chromatographic purification involved silica gel column chromatography with stepwise elution (hexane:ethyl acetate, 10–100% ethyl acetate). The active fraction eluting with 20% ethyl acetate/hexane was further refined via reversed-phase HPLC (95% methanol:water), yielding 1.6 mg of pure this compound.

Structural Elucidation of the Natural Product

High-resolution mass spectrometry (HR-EIMS) established the molecular formula as C₂₇H₃₈O₃ (m/z 410.2836 [M⁺]), consistent with nine degrees of unsaturation. Infrared (IR) spectroscopy revealed hydroxyl (3435 cm⁻¹) and carboxyl (1683 cm⁻¹) functionalities. Nuclear magnetic resonance (NMR) analyses (¹H, ¹³C, and 2D experiments) confirmed a 4-hydroxybenzoic acid core substituted with symmetric geranyl chains at positions C-3 and C-5. Key spectral features included olefinic protons at δ 5.32 (H-2′, H-2′′) and δ 5.08 (H-6′, H-6′′), alongside methyl singlets indicative of geranyl termini (δ 1.76, 1.68, 1.60).

Synthetic Preparation of this compound and Analogues

Retrosynthetic Strategy

To address limited natural abundance, a synthetic route was devised starting from 4-iodophenol (5), enabling scalable production and structural diversification. The strategy involved:

-

Dialkylation : Introducing geranyl groups at C-3 and C-5.

-

Carbonylation : Installing the carboxylic acid moiety via palladium-catalyzed carbonylation.

-

Hydrolysis : Converting the methyl ester to the free acid.

Dialkylation of 4-Iodophenol

4-Iodophenol underwent bis-alkylation with geranyl bromide under basic conditions (10% NaOH), yielding the dialkylated intermediate 6 (Scheme 1). Hori’s alkylation protocol ensured regioselective introduction of geranyl chains at C-3 and C-5, confirmed by ¹H-NMR (δ 7.26, aromatic protons) and mass spectrometry.

Pd-Catalyzed Carbonylation

Intermediate 6 was subjected to palladium-catalyzed carbonylation using Cl₂Pd(PPh₃)₂ (5 mol%), carbon monoxide (1 atm), triethylamine (2 eq), and methanol (4 eq) in DMF. This step afforded methyl ester 9 in 91% yield, with the ester carbonyl confirmed by IR (1683 cm⁻¹) and ¹³C-NMR (δ 170.44).

Ester Hydrolysis

Saponification of 9 with aqueous NaOH in refluxing methanol provided this compound (1 ) in 88% yield. The free carboxylic acid was validated by IR (broad O-H stretch at 3200–2400 cm⁻¹) and ¹H-NMR (disappearance of the methyl ester signal).

Scheme 1: Synthetic Route to this compound

-

Dialkylation : 4-Iodophenol + geranyl bromide → 6

-

Carbonylation : 6 + CO → methyl ester 9

-

Hydrolysis : 9 → this compound (1 )

Synthesis of Analogues for Structure-Activity Studies

To probe the role of side-chain length, analogues 2 (3,5-diprenyl) and 3 (3,5-difarnesyl) were synthesized analogously. Prenyl and farnesyl bromides replaced geranyl bromide in the alkylation step, with subsequent carbonylation and hydrolysis performed identically.

Analytical Characterization of Synthetic this compound

Spectroscopic Consistency with Natural Product

Synthetic 1 matched natural this compound in all spectroscopic parameters:

-

¹H-NMR (CDCl₃) : δ 7.74 (s, H-2, H-6), 5.36 (s, -OH), 3.38 (d, J = 6.8 Hz, H-1′, H-1′′).

-

¹³C-NMR (CDCl₃) : δ 170.44 (C=O), 158.01 (C-4), 127.25 (C-3, C-5).

-

HR-EIMS : m/z 410.2836 [M⁺] (calc. 410.2821).

Purity and Yield Optimization

The synthetic route achieved an overall yield of 72% from 4-iodophenol, with HPLC purity >98%. Critical factors included strict anhydrous conditions during carbonylation and controlled hydrolysis to prevent decarboxylation.

Comparative Pharmacological Evaluation

Anti-Inflammatory Activity Against TPA-Induced Edema

Compounds 1–3 and myrsinoic acid A (4 ) were evaluated in a mouse ear edema model (Table 1). this compound (1 ) and its difarnesyl analogue (3 ) showed superior efficacy (59% and 69% inhibition, respectively), while the diprenyl analogue (2 ) was ineffective (14%).

Table 1: Inhibitory Effects of Myrsinoic Acid Analogues on TPA-Induced Inflammation

| Compound | Side Chain | Inhibition (%) |

|---|---|---|

| 1 | 3,5-digeranyl | 59 ± 0.79 |

| 2 | 3,5-diprenyl | 14 ± 1.15 |

| 3 | 3,5-difarnesyl | 69 ± 1.17 |

| 4 | 3-geranyl, 5-H | 65 ± 1.03 |

Structure-Activity Relationship Insights

The data underscore the necessity of elongated terpene chains (≥10 carbons) for anti-inflammatory activity. Geranyl (10 carbons) and farnesyl (15 carbons) groups likely enhance membrane permeability or target binding compared to shorter prenyl chains (5 carbons) .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.